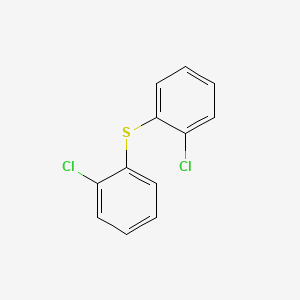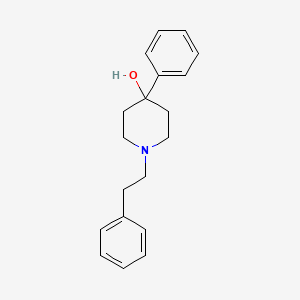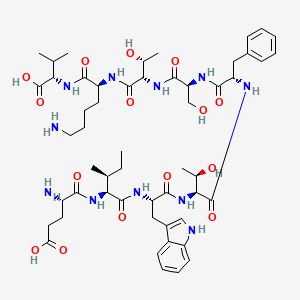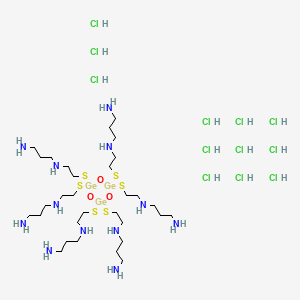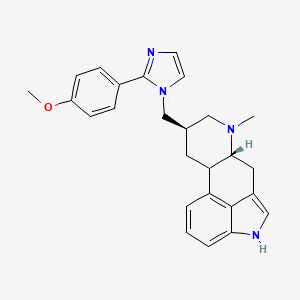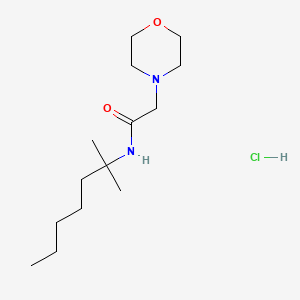
4-Morpholineacetamide, N-(1,1-dimethylhexyl)-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Morpholineacetamide, N-(1,1-dimethylhexyl)-, hydrochloride is a chemical compound with the molecular formula C14-H28-N2-O2.Cl-H and a molecular weight of 292.90 . This compound is known for its unique structure, which includes a morpholine ring and an acetamide group. It is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
The synthesis of 4-Morpholineacetamide, N-(1,1-dimethylhexyl)-, hydrochloride involves several steps. One common method includes the reaction of morpholine with acetic anhydride to form morpholineacetamide. This intermediate is then reacted with 1,1-dimethylhexylamine under controlled conditions to yield the desired compound. The final product is obtained as a hydrochloride salt by treating the free base with hydrochloric acid .
Analyse Des Réactions Chimiques
4-Morpholineacetamide, N-(1,1-dimethylhexyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the acetamide group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to optimize the reaction yields .
Applications De Recherche Scientifique
4-Morpholineacetamide, N-(1,1-dimethylhexyl)-, hydrochloride is utilized in various scientific research fields:
Chemistry: It serves as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in biochemical assays and as a reference standard in analytical studies.
Mécanisme D'action
The mechanism of action of 4-Morpholineacetamide, N-(1,1-dimethylhexyl)-, hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
4-Morpholineacetamide, N-(1,1-dimethylhexyl)-, hydrochloride can be compared with other similar compounds such as:
4-Morpholineacetamide, N-(1,1-dimethylnonyl)-, hydrochloride: This compound has a similar structure but with a different alkyl chain length, leading to variations in its chemical and physical properties.
4-Morpholineacetamide, N-(1,1-dimethylheptyl)-, hydrochloride: Another similar compound with a different alkyl chain length, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific alkyl chain length, which influences its solubility, reactivity, and overall chemical behavior .
Propriétés
Numéro CAS |
109258-48-2 |
|---|---|
Formule moléculaire |
C14H29ClN2O2 |
Poids moléculaire |
292.84 g/mol |
Nom IUPAC |
N-(2-methylheptan-2-yl)-2-morpholin-4-ylacetamide;hydrochloride |
InChI |
InChI=1S/C14H28N2O2.ClH/c1-4-5-6-7-14(2,3)15-13(17)12-16-8-10-18-11-9-16;/h4-12H2,1-3H3,(H,15,17);1H |
Clé InChI |
HQOBKOZXXZNTPA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(C)(C)NC(=O)CN1CCOCC1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



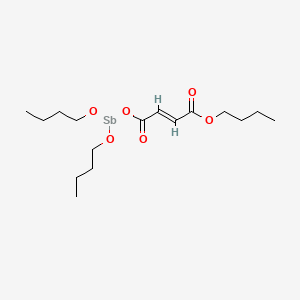
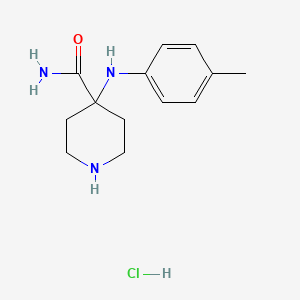
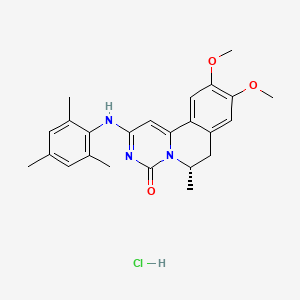
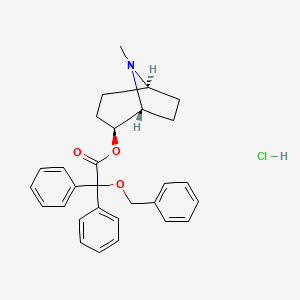
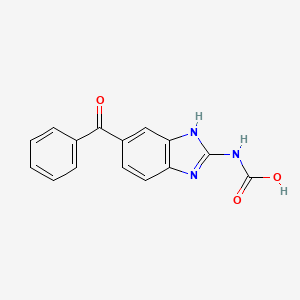
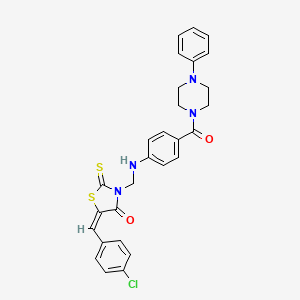
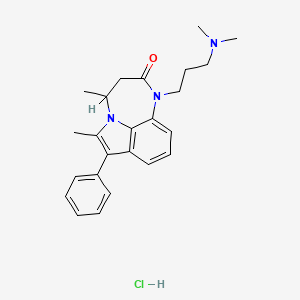
![[2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,13,13,13-Tetracosafluoro-12-(trifluoromethyl)tridecyl]oxirane](/img/structure/B12731700.png)
